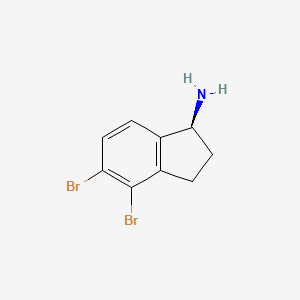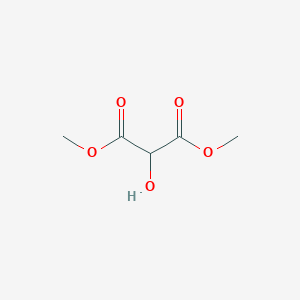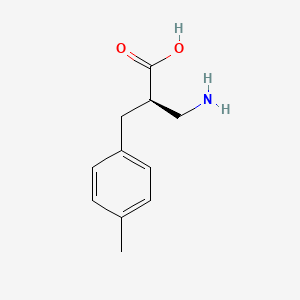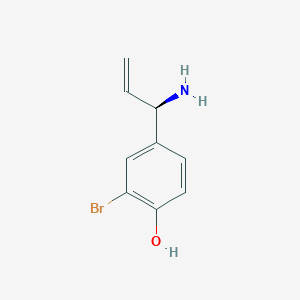
3-Hydroxy-2-iodocyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-iodocyclopent-2-en-1-one is an organic compound with the molecular formula C5H5IO2 It is a derivative of cyclopentenone, featuring a hydroxyl group and an iodine atom attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-iodocyclopent-2-en-1-one typically involves the iodination of 3-hydroxycyclopent-2-en-1-one. One common method includes the reaction of 3-hydroxycyclopent-2-en-1-one with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclopentene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-iodocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxycyclopent-2-en-1-one.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-hydroxycyclopent-2-en-1-one.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-iodocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iodocyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclopent-2-en-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Features a methyl group instead of an iodine atom, affecting its chemical properties and reactivity.
3-Iodocyclopent-2-en-1-one:
Uniqueness
3-Hydroxy-2-iodocyclopent-2-en-1-one is unique due to the presence of both a hydroxyl group and an iodine atom on the cyclopentene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H5IO2 |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-hydroxy-2-iodocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5IO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2 |
InChI Key |
AIHWOJHFJFXOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


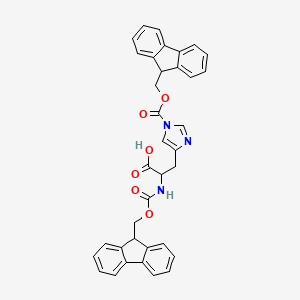
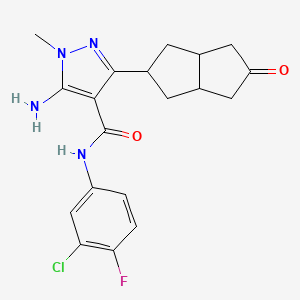
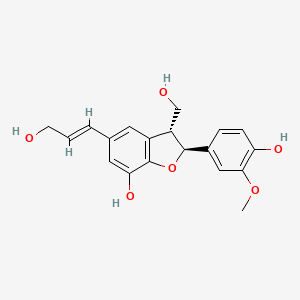
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)

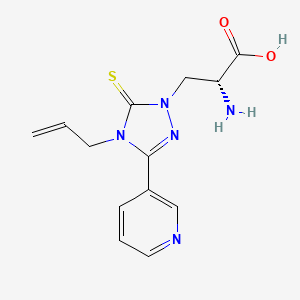

![(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12984530.png)
